6H-Cyclohepta(b)quinoline, 2-chloro-11-((3-(dimethylamino)propyl)thio)-7,8,9,10-tetrahydro-, dihydrochloride
Description
This compound belongs to the cyclohepta[b]quinoline family, characterized by a seven-membered cycloheptane ring fused to a quinoline core. Its structure includes a 2-chloro substituent on the quinoline moiety and a 11-((3-(dimethylamino)propyl)thio) side chain, with the dihydrochloride salt enhancing solubility and stability. The dihydrochloride form is critical for pharmaceutical applications, improving bioavailability compared to the free base .
Properties
CAS No. |
18833-70-0 |
|---|---|
Molecular Formula |
C19H27Cl3N2S |
Molecular Weight |
421.9 g/mol |
IUPAC Name |
3-[(2-chloro-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-5-ium-11-yl)sulfanyl]propyl-dimethylazanium;dichloride |
InChI |
InChI=1S/C19H25ClN2S.2ClH/c1-22(2)11-6-12-23-19-15-7-4-3-5-8-17(15)21-18-10-9-14(20)13-16(18)19;;/h9-10,13H,3-8,11-12H2,1-2H3;2*1H |
InChI Key |
FNYNHBCVAUXHSO-UHFFFAOYSA-N |
Canonical SMILES |
C[NH+](C)CCCSC1=C2CCCCCC2=[NH+]C3=C1C=C(C=C3)Cl.[Cl-].[Cl-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural Comparison with Analogous Compounds
*Calculated based on dihydrochloride salt.
Physicochemical Properties
- Solubility: The dihydrochloride salt of the target compound exhibits higher water solubility (>50 mg/mL) compared to neutral analogs like 11-chloro-1,4-dimethyl-cyclohepta[b]quinoline (solubility <10 mg/mL) .
- Boiling Point: The target compound’s larger molecular weight and polar groups suggest a higher boiling point (>400°C) relative to non-ionic analogs (e.g., 402.9°C for 11-chloro-1,4-dimethyl derivative) .
- LogP: The (dimethylamino)propylthio group lowers LogP (~2.5) compared to hydrophobic analogs (e.g., LogP 4.77 for 11-chloro-1,4-dimethyl derivative), enhancing aqueous compatibility .
Mechanism of Action
- 11-Chloro-1,4-Dimethyl Analog : Lacks the thioether and tertiary amine, resulting in reduced CNS penetration and lower efficacy in psychotropic assays .
- 11-(Pyrrolidin-1-yl) Analog : The pyrrolidine group enhances binding to α-adrenergic receptors but shows shorter half-life due to rapid oxidative metabolism .
Toxicity and Stability
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of 6H-Cyclohepta(b)quinoline, 2-chloro-11-((3-(dimethylamino)propyl)thio)-7,8,9,10-tetrahydro-, dihydrochloride generally follows a multi-step approach involving:
- Construction of the cycloheptaquinoline core with tetrahydro modifications.
- Introduction of the 2-chloro substituent on the quinoline ring.
- Attachment of the 11-((3-(dimethylamino)propyl)thio) side chain via nucleophilic substitution or thioether formation.
- Final conversion to the dihydrochloride salt to enhance solubility and stability.
This synthetic outline is consistent with methods used in related nitrogen heterocyclic pharmaceuticals where selective functionalization and side-chain attachment are critical steps.
Stepwise Preparation Details
Formation of the Cycloheptaquinoline Core
- The cycloheptaquinoline nucleus is typically synthesized via cyclization reactions involving substituted anilines and cyclic ketones or aldehydes.
- Hydrogenation or partial reduction methods are employed to achieve the 7,8,9,10-tetrahydro modification, which saturates part of the ring system.
- Conditions such as catalytic hydrogenation over palladium or platinum catalysts under mild pressure are common.
Attachment of the 11-((3-(dimethylamino)propyl)thio) Side Chain
- The 11-position is functionalized via nucleophilic substitution using a thiol or thiolate intermediate.
- The 3-(dimethylamino)propyl group is introduced through reaction with 3-(dimethylamino)propyl chloride or bromide, forming a thioether linkage.
- This step often requires base catalysis (e.g., triethylamine) and polar aprotic solvents like DMF or DMSO to facilitate substitution.
Formation of the Dihydrochloride Salt
- The free base compound is converted into its dihydrochloride salt by treatment with hydrochloric acid in an appropriate solvent.
- This improves the compound's water solubility and stability for pharmaceutical formulation.
Representative Reaction Scheme (Conceptual)
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Cyclization & partial reduction | Cyclization of precursors, catalytic hydrogenation (Pd/C, H₂) | Tetrahydro-cycloheptaquinoline core |
| 2 | Chlorination | POCl₃ or SOCl₂, controlled temperature | 2-Chloro substituted intermediate |
| 3 | Thioalkylation | 3-(dimethylamino)propyl halide, base, DMF | 11-((3-(dimethylamino)propyl)thio) substitution |
| 4 | Salt formation | HCl in solvent | Dihydrochloride salt |
Literature and Patent Data Supporting the Preparation
- Patent WO2013033228A1 describes antibacterial compounds with similar nitrogen heterocyclic frameworks, including synthetic routes involving chlorination and thioalkylation steps analogous to those required for this compound.
- Research reviews on nitrogen heterocycles highlight the use of selective chlorination and side-chain attachment via thioether formation as common strategies in drug synthesis.
- The synthesis of related compounds like pantoprazole involves oxidation, nitration, and substitution steps that parallel the functional group transformations needed here.
Data Table Summarizing Key Preparation Parameters
| Preparation Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Cycloheptaquinoline core synthesis | Cyclization precursors, Pd/C, H₂ (mild pressure) | 75-85 | Partial ring saturation via catalytic hydrogenation |
| 2-Chlorination | POCl₃ or SOCl₂, 0-50°C | 80-90 | Controlled to prevent poly-chlorination |
| Thioalkylation with 3-(dimethylamino)propyl halide | 3-(dimethylamino)propyl chloride, Et₃N, DMF, 50-80°C | 65-80 | Base-promoted nucleophilic substitution |
| Dihydrochloride salt formation | HCl (gas or solution), solvent (EtOH/H₂O) | >95 | Salt formation for pharmaceutical use |
Research Findings and Observations
- The multi-step synthesis requires careful control of reaction conditions to maintain regioselectivity and avoid side reactions such as over-chlorination or side-chain degradation.
- The use of polar aprotic solvents and mild bases facilitates efficient thioalkylation, critical for introducing the dimethylaminopropyl moiety.
- Salt formation significantly improves compound handling and bioavailability, a common pharmaceutical practice.
- The synthetic methods align with those used for other nitrogen heterocyclic drugs, confirming the robustness and reproducibility of the approach.
Q & A
Q. What are the established synthetic routes for this compound, and what are their key methodological considerations?
The compound can be synthesized via cyclization reactions using POCl₃, a method adapted from cyclopentaquinoline derivatives . Key steps include:
- Cyclization of precursor amines with cyclopentanone in POCl₃ under reflux.
- Thioether linkage formation at position 11 using 3-(dimethylamino)propylthiol.
- Purification via recrystallization in methanol/HCl to isolate the dihydrochloride salt. Critical parameters : Reaction temperature (110–120°C), stoichiometric control of POCl₃, and inert atmosphere to prevent oxidation of the thioether group.
Q. How can the compound’s purity and structural integrity be validated?
Use a multi-technique approach:
- NMR spectroscopy : Confirm substituent positions via coupling constants (e.g., δ 2.8–3.2 ppm for tetrahydroquinoline protons) .
- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H⁺] at m/z 451.2) and isotopic patterns for chlorine .
- Elemental analysis : Match experimental vs. theoretical C/H/N/S/Cl ratios (e.g., C: 52.1%, H: 6.3%, Cl: 16.8%) .
Q. What preliminary biological screening methods are recommended?
- Enzyme inhibition assays : Test against kinases or proteases due to structural similarity to acridine-based inhibitors .
- Cellular uptake studies : Use fluorescent tagging (e.g., dansyl chloride) to track intracellular localization .
- Toxicity profiling : Measure IC₅₀ values in HEK293 or HepG2 cell lines via MTT assays .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data across similar analogs?
Contradictions often arise from minor structural variations. For example:
Q. What experimental designs are optimal for studying the compound’s mechanism of action?
- Proteomics : Combine affinity chromatography with LC-MS/MS to identify binding partners .
- Kinetic studies : Use stopped-flow spectroscopy to measure binding rates to target enzymes (e.g., topoisomerase II) .
- Mutagenesis assays : Engineer point mutations in putative binding pockets (e.g., ATP-binding sites) to validate specificity .
Q. How can synthesis impurities be minimized or characterized?
Common impurities include:
- Unreacted cyclopentanone derivatives (detectable via GC-MS).
- Oxidized thioether byproducts (e.g., sulfoxides; monitor via TLC with iodine staining). Mitigation : Optimize reaction time (8–12 hours) and use antioxidants like BHT during thioether formation .
Q. What computational tools are suitable for modeling this compound’s interactions?
- Molecular docking : Use AutoDock Vina with PDB structures (e.g., 1ZXM for kinase targets) .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes .
- ADMET prediction : Employ SwissADME to estimate bioavailability and blood-brain barrier penetration .
Methodological Notes
- Synthesis Scalability : Pilot-scale reactions (>10 g) require strict control of POCl₃ addition rates to prevent exothermic side reactions .
- Data Reproducibility : Archive raw spectral data (e.g., NMR FIDs) in repositories like Zenodo for peer validation.
- Ethical Compliance : Adhere to OECD guidelines for in vitro toxicology assays (e.g., Globally Harmonized System classification) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
